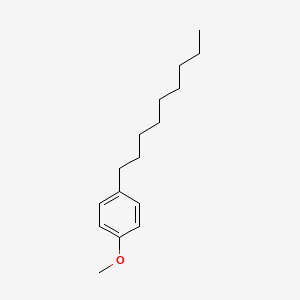

1-Methoxy-4-nonylbenzene

Description

1-Methoxy-4-nonylbenzene (C₁₆H₂₆O) is a methoxy-substituted aromatic compound with a linear nonyl chain at the para position of the benzene ring. It is synthesized via catalytic reductive coupling reactions, as demonstrated in a study using manganese, iron, or cobalt catalysts, yielding 31% of the product as a colorless oil . Key spectroscopic data include a ¹H-NMR signal at δ 3.79 ppm (methoxy group) and δ 0.88 ppm (terminal methyl group of the nonyl chain), confirming its structure . The compound’s hydrophobicity, driven by the long alkyl chain, distinguishes it from shorter-chain analogs.

Properties

CAS No. |

32588-84-4 |

|---|---|

Molecular Formula |

C16H26O |

Molecular Weight |

234.38 g/mol |

IUPAC Name |

1-methoxy-4-nonylbenzene |

InChI |

InChI=1S/C16H26O/c1-3-4-5-6-7-8-9-10-15-11-13-16(17-2)14-12-15/h11-14H,3-10H2,1-2H3 |

InChI Key |

YYLMVFZXSKQHTK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC1=CC=C(C=C1)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Molecular Data of Selected Methoxybenzenes

Physicochemical Properties

- Hydrophobicity: The nonyl chain in this compound imparts significant lipophilicity compared to analogs like 1-Methoxy-4-vinylbenzene (logP ~2.5 vs. ~1.8 estimated).

- Thermal Stability: Longer alkyl chains (e.g., nonyl) may enhance thermal stability relative to shorter substituents (e.g., isopropyl in ).

- Reactivity : Nitro-substituted derivatives (e.g., 1-BENZYLOXY-4-NITROBENZENE ) exhibit higher electrophilicity, enabling nucleophilic substitution reactions, whereas vinyl groups (e.g., ) allow polymerization or Diels-Alder reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.